
2-(benzylthio)-4-(4-bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-4-(4-bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to act as a potent inhibitor of certain enzymes, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(benzylthio)-4-(4-bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves its ability to bind to the active site of the target enzyme and inhibit its activity. This inhibition leads to the modulation of various physiological processes that are regulated by the target enzyme. For example, inhibition of DPP-4 leads to the increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn leads to the stimulation of insulin secretion and the reduction of blood glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the target enzyme that it inhibits. For example, inhibition of DPP-4 leads to the modulation of glucose homeostasis, while inhibition of GSK-3β leads to the modulation of various signaling pathways that are involved in cell growth and differentiation.
実験室実験の利点と制限
The advantages of using 2-(benzylthio)-4-(4-bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments include its potency and selectivity for the target enzyme, as well as its ability to modulate various physiological processes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research on 2-(benzylthio)-4-(4-bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. These include the development of new derivatives with improved potency and selectivity, the evaluation of its safety and efficacy in animal models and clinical trials, and the identification of new target enzymes that it can inhibit. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved outcomes for various diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications. Its ability to act as a potent inhibitor of certain enzymes makes it a promising candidate for the development of new drugs. Further studies are needed to determine its safety and efficacy in vivo, as well as its potential use in combination with other drugs or therapies.
合成法
The synthesis of 2-(benzylthio)-4-(4-bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves the reaction of 4-bromoacetophenone with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3,4-dihydro-2H-pyran and cyanoacetic acid in the presence of a catalyst such as piperidine to yield the final product.
科学的研究の応用
2-(Benzylthio)-4-(4-bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to act as a potent inhibitor of certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β). These enzymes play a crucial role in various physiological processes and have been implicated in the pathogenesis of various diseases such as diabetes, Alzheimer's disease, and cancer.
特性
IUPAC Name |
6-benzylsulfanyl-4-(4-bromophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS/c20-15-8-6-14(7-9-15)16-10-18(23)22-19(17(16)11-21)24-12-13-4-2-1-3-5-13/h1-9,16H,10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLWFMLUHPZIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
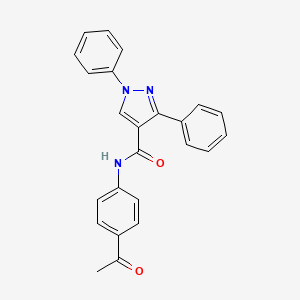
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5082266.png)
![2-[4-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5082274.png)
![1-(4-fluorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5082282.png)
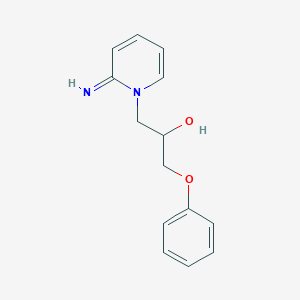


![2-[2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5082308.png)
![1,4-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5082323.png)
![2-(5-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5082329.png)
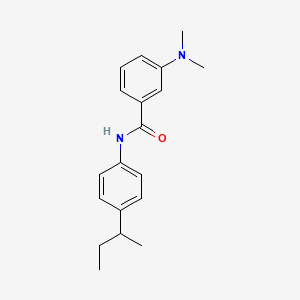
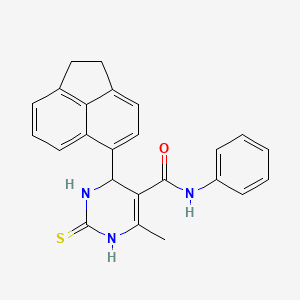
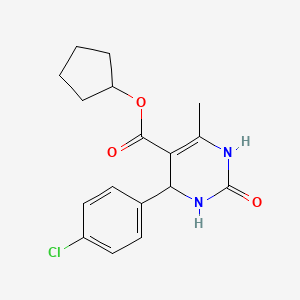
![N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5082381.png)
